

Physical and chemical properties of ethyl 3-furoate

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Compound of Interest

Compound Name: Ethyl 3-furoate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Ethyl 3-Furoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-furoate (CAS No. 614-98-2) is a heterocyclic compound featuring a furan ring substituted with an ethyl ester group at the 3-position.[1][2] As a member of the furoate ester family, it serves as a crucial building block and starting material in organic synthesis.[3] Its unique electronic and structural characteristics, imparted by the furan moiety, make it a valuable precursor in the development of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and safety considerations, offering field-proven insights for laboratory applications.

Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These values dictate storage conditions, solvent selection, and purification strategies. The key physicochemical properties of **ethyl 3-furoate** are summarized below.

Property	Value	Source(s)
CAS Number	614-98-2	[1][2]
Molecular Formula	C ₇ H ₈ O ₃	[1][2][4]
Molecular Weight	140.14 g/mol	[2][5]
Appearance	Colorless to light orange/yellow clear liquid	[3]
Density	1.038 g/mL at 25 °C	[3]
Boiling Point	93-95 °C at 35 mmHg	[3]
Refractive Index (n _{20/D})	1.46	[3]
Flash Point	59 °C (138.2 °F) - closed cup	
Solubility	Sparingly soluble in Chloroform; Slightly soluble in Ethyl Acetate and Methanol	[3]
Storage Temperature	2-8°C	[3]

Molecular Structure and Spectroscopic Data

The structural identity of **ethyl 3-furoate** is unequivocally confirmed through various spectroscopic techniques.

- SMILES String: CCOC(=O)c1ccoc1
- InChI Key: LOFDXZJSDVCYAS-UHFFFAOYSA-N[1]

Spectroscopic Analysis:

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a triplet and a quartet) and the three protons on the furan ring, each with a distinct chemical shift due to their position relative to the oxygen atom and the ester group.[6]

- ¹³C NMR: The carbon NMR spectrum shows seven distinct resonances corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the ester and the four unique carbons of the furan ring.[2][7]
- Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 140.[1][2] Key fragmentation patterns often involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality. The base peak is commonly observed at m/z 95.[2]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O (ester carbonyl) stretching vibration, typically around 1720 cm⁻¹. Other significant peaks arise from C-O and C-H stretching and bending vibrations associated with the furan ring and the ethyl group.[2][4]

Chemical Reactivity and Synthetic Utility

The reactivity of **ethyl 3-furoate** is governed by both the furan ring and the ester functional group. The electron-withdrawing nature of the ester at the 3-position deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan, but it also opens avenues for specific, regioselective reactions.

Palladium-Catalyzed Arylation

A key reaction highlighting the synthetic value of **ethyl 3-furoate** is its participation in regioselective palladium(0)-catalyzed cross-coupling reactions.

Causality of Experimental Choice: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ, is critical because it can oxidatively add to an aryl bromide. The resulting arylpalladium(II) complex can then undergo a Heck-type reaction or direct arylation with the furan ring. The regioselectivity (substitution at the C2 or C5 position) can be controlled by the specific ligand, base, and solvent conditions chosen for the reaction. This control is paramount for building molecular complexity in a predictable manner.[8]

Caption: Regioselective Pd-catalyzed arylation of **ethyl 3-furoate**.

Diels-Alder Reactions

The furan ring can act as a diene in Diels-Alder cycloadditions. However, the electron-withdrawing ester group at the 3-position makes it less reactive than electron-rich furans. Despite this, reactions with strong dienophiles like maleimides are feasible, often favored both kinetically and thermodynamically, providing access to 7-oxabicyclo[2.2.1]heptene derivatives. [9] These adducts are versatile intermediates in the synthesis of complex carbocycles and natural products.[9]

Synthesis and Characterization Protocol

Ethyl 3-furoate is typically synthesized via Fischer esterification of 3-furoic acid. This method is robust, scalable, and relies on readily available starting materials.

Objective: To synthesize and purify **ethyl 3-furoate** from 3-furoic acid.

Materials:

- 3-Furoic acid (>95%)[10]
- Ethanol (anhydrous, 200 proof)
- Sulfuric acid (concentrated, 98%)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Diethyl ether or Ethyl acetate

Experimental Protocol:

- **Reaction Setup:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-furoic acid (1.0 eq).
- **Addition of Reagents:** Add anhydrous ethanol (5.0-10.0 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1 eq) while stirring in an ice bath.

- Expertise Insight: The use of excess ethanol drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle. The catalytic amount of strong acid (H_2SO_4) is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
- Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up & Neutralization: Cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing an equal volume of cold water.
- Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
 - Trustworthiness & Validation: The repeated extraction ensures that all of the less polar product is transferred to the organic phase, minimizing loss.
- Washing: Wash the combined organic layers sequentially with saturated NaHCO_3 solution (to neutralize the remaining acid catalyst), followed by brine (to remove excess water).
- Drying and Filtration: Dry the organic layer over anhydrous MgSO_4 , then filter to remove the drying agent.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil via vacuum distillation to obtain pure **ethyl 3-furoate**.^[3]

Caption: Standard laboratory workflow for the synthesis of **ethyl 3-furoate**.

Applications in Drug Development

Ethyl 3-furoate is not typically an active pharmaceutical ingredient (API) itself but is a valuable intermediate in medicinal chemistry. Its furan core is a structural motif present in various bioactive molecules.

- Scaffold for Synthesis: It serves as a starting reagent for multi-step syntheses of complex heterocyclic systems. For example, it has been used in the synthesis of precursors for anti-

inflammatory agents.[8]

- Prodrug Development: The ester functionality can be part of a prodrug strategy. While not specific to **ethyl 3-furoate**, ester prodrugs are widely used to enhance the solubility, stability, or bioavailability of a parent drug, with the ester being cleaved in vivo by esterase enzymes to release the active compound.[11]
- Bioisosteric Replacement: The furan ring can be used as a bioisostere for other aromatic rings, such as benzene or thiophene, in drug design. This allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolism, polarity, and receptor binding affinity.

Safety and Handling

Proper handling of **ethyl 3-furoate** is essential for laboratory safety.

- GHS Classification: It is classified as a flammable liquid and vapor (Category 3).[2][12]
- Hazard Statements: H226: Flammable liquid and vapour.[2][12]
- Precautionary Statements:
 - P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[12]
 - P233: Keep container tightly closed.[12]
 - P240/241/242/243: Ground and bond container and receiving equipment; use explosion-proof equipment; use non-sparking tools; take action to prevent static discharges.[12]
 - P280: Wear protective gloves and eye/face protection.[12]
- Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood.[12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[10][12] The

recommended storage temperature is between 2-8°C.[3]

Conclusion

Ethyl 3-furoate is a versatile heterocyclic building block with well-defined physical and chemical properties. Its value in research and development, particularly in the synthesis of novel pharmaceutical compounds, is underscored by its specific reactivity in cross-coupling and cycloaddition reactions. A thorough understanding of its properties, handling requirements, and synthetic protocols, as detailed in this guide, enables researchers to leverage its full potential in the laboratory safely and effectively.

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